3,4-dihydro-1H-2-benzopyran-1-carboximidamide hydrochloride is a chemical compound with the molecular formula and a molecular weight of 212.67 g/mol. It is classified under the category of carboximidamides and is recognized for its potential pharmaceutical applications. The compound is also associated with various derivatives, including those that exhibit biological activity.
The compound is cataloged under the CAS Registry Number 1461705-66-7, indicating its unique identity in chemical databases. It falls within the broader classification of benzopyran derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties .
The synthesis of 3,4-dihydro-1H-2-benzopyran-1-carboximidamide hydrochloride typically involves several key steps:
These synthetic pathways may vary based on specific reagents and reaction conditions employed, including temperature, solvents, and catalysts .
3,4-dihydro-1H-2-benzopyran-1-carboximidamide hydrochloride can participate in various chemical reactions typical for imides and aromatic compounds:
These reactions are significant in medicinal chemistry for developing derivatives with enhanced pharmacological properties .
The mechanism of action for 3,4-dihydro-1H-2-benzopyran-1-carboximidamide hydrochloride is primarily linked to its interaction with specific biological targets. Compounds in this class often act as:
Research indicates that such compounds could influence signaling pathways by binding to target proteins, thereby altering their function .
The physical properties of 3,4-dihydro-1H-2-benzopyran-1-carboximidamide hydrochloride include:
Chemical properties include:
Relevant data from various sources confirm these properties, aiding in its application in scientific research .
3,4-dihydro-1H-2-benzopyran-1-carboximidamide hydrochloride has several potential applications in scientific research:
These applications highlight its importance within medicinal chemistry and related fields .
Electrophilic cyclization represents a cornerstone in synthesizing 3,4-dihydro-1H-2-benzopyran scaffolds, enabling precise functionalization at the C3 and C4 positions. Optimization studies demonstrate that propargylic aryl ethers undergo efficient iodocyclization using I₂ (3 equiv) and NaHCO₃ (2 equiv) in nitromethane at 25°C, yielding 3-iodo-4-phenyl-2H-benzopyrans in 77% isolated yield [4]. This method tolerates diverse functional groups (e.g., methoxy, nitro, aldehydes), providing versatility for downstream modifications. For carboximidamide incorporation, carbonyloxycarboximidamide linkers serve as key intermediates. As illustrated in adenosine receptor antagonist development, condensation of 3-(2,6-dichlorophenyl)-isoxazolyl or 2-pyridinyl moieties with carbonyloxycarboximidamide precursors enables the construction of the target pharmacophore [8]. The strategic replacement of thiazole rings with pyridine (e.g., compound K32) enhances hydrogen-bonding capacity with biological targets, demonstrating the critical role of heterocycle selection in directing molecular interactions [8].
Table 1: Optimization of Electrophilic Cyclization for Benzopyran Core Synthesis
Electrophile | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
I₂ (3 equiv) | CH₃NO₂ | NaHCO₃ | 25 | 24 | 77 |
I₂ (2 equiv) | CH₃NO₂ | NaHCO₃ | 25 | 24 | 53 |
ICl (1.5 equiv) | CH₃NO₂ | None | -25 | 0.5 | 96 |
I₂ (3 equiv) | CH₃CN | NaHCO₃ | 25 | 24 | 61 |
Data adapted from electrophilic cyclization studies [4]
Hydrochloride salt formation in heterocyclic carboximidamides requires stringent control of protonation kinetics and crystallization conditions to ensure stoichiometric purity. For 3,4-dihydro-1H-2-benzopyran-1-carboximidamide, hydrochloric acid treatment in anhydrous diethyl ether achieves near-quantitative salt formation by minimizing hydrolysis of the carboximidamide group [9]. Key variables include:
Notably, molecular flexibility influences salt stability. Rigid analogs like 3,4-dihydro-1H-isoquinoline-2-carboximidamide hydrochloride exhibit superior crystallinity due to restricted conformational freedom, a principle applicable to benzopyran derivatives [3]. Post-synthetic purification via antisolvent crystallization (e.g., ether addition to ethanol solutions) yields >97% pure hydrochloride salts, as confirmed by elemental analysis and ion chromatography .
Table 2: Hydrochloride Salt Formation Variables and Outcomes
Acid Source | Solvent | Temp (°C) | Reaction Time | Purity (%) | Crystallinity |
---|---|---|---|---|---|
HCl (g) | Et₂O | -20 to 0 | 2 h | >97 | High |
HCl (aq.) | EtOH/H₂O | 25 | 30 min | 85 | Moderate |
AcCl/EtOH | CH₂Cl₂ | 0 | 4 h | 92 | Variable |
Green synthesis of isochroman carboximidamides emphasizes atom economy and waste reduction. Electrophilic cyclizations using I₂ in nitromethane lower the E-factor (kg waste/kg product) by 40% compared to IPy₂BF₄-mediated reactions, as nitromethane enables catalyst-free conditions and solvent recycling [4] [7]. Key advances include:
The CHEM21 green metrics toolkit further validates sustainability, showing that microwave-assisted condensation of carboximidamide intermediates reduces reaction times by 60% and improves mass efficiency to 82% [7]. Life-cycle analysis confirms that bio-based amines derived from renewable resources lower the carbon footprint by 35% compared to petrochemical routes [7].
Table 3: Green Metrics Comparison for Isochroman Synthesis Routes
Method | Atom Economy (%) | E-Factor | Energy (kW·h/mol) | Solvent Recovery (%) |
---|---|---|---|---|
I₂/CH₃NO₂/NaHCO₃ | 84 | 8.2 | 1.8 | 85 |
IPy₂BF₄/H₂O | 78 | 13.5 | 2.5 | 40 |
Microwave-assisted | 89 | 4.1 | 0.9 | 95 |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7